1-Bromo-3-((3-methylbenzyl)oxy)benzene
Overview
Description
1-Bromo-3-((3-methylbenzyl)oxy)benzene is an organic compound with the molecular formula C14H13BrO. It is a brominated aromatic ether, characterized by a bromine atom attached to a benzene ring, which is further substituted with a 3-methylbenzyl group through an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-((3-methylbenzyl)oxy)benzene can be synthesized through a multi-step process involving the bromination of a suitable precursor followed by etherification. One common method involves the bromination of 3-hydroxybenzyl alcohol to form 3-bromobenzyl alcohol, which is then reacted with 3-methylbenzyl chloride in the presence of a base to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and etherification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-((3-methylbenzyl)oxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrogenated product.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Products include azides, thiols, and other substituted derivatives.
Oxidation: Products include quinones and other oxidized compounds.
Reduction: Products include hydrogenated derivatives.
Scientific Research Applications
1-Bromo-3-((3-methylbenzyl)oxy)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-Bromo-3-((3-methylbenzyl)oxy)benzene involves its interaction with various molecular targets through its bromine and ether functionalities. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ether linkage can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 1-Bromo-3-(cyclopropylmethoxy)benzene
- 1-Bromo-3-((3-methylbenzyl)oxy)-5-(trifluoromethyl)benzene
- 1-Bromo-3-((3-methylbenzyl)oxy)-5-(trifluoromethoxy)benzene
Comparison: 1-Bromo-3-((3-methylbenzyl)oxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
1-bromo-3-[(3-methylphenyl)methoxy]benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-4-2-5-12(8-11)10-16-14-7-3-6-13(15)9-14/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXWSKVQIIQRLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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